2-Bromo-3-methylbutanenitrile
Overview
Description
2-Bromo-3-methylbutanenitrile is an organic compound with the molecular formula C₅H₈BrN and a molecular weight of 162.03 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications . This compound is characterized by the presence of a bromine atom and a nitrile group attached to a butane backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbutanenitrile using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for the large-scale production of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbutanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substituted Nitriles: Formed through nucleophilic substitution.
Amines: Resulting from the reduction of the nitrile group.
Carboxylic Acids: Produced via oxidation reactions.
Scientific Research Applications
2-Bromo-3-methylbutanenitrile is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: Used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbutanenitrile involves its reactivity as a brominated nitrile compound. The nitrile group can participate in reduction and oxidation reactions, leading to the formation of amines and carboxylic acids, respectively . These transformations are facilitated by the compound’s ability to interact with specific molecular targets and pathways in chemical and biological systems .
Comparison with Similar Compounds
2-Bromo-3-methylbutanenitrile can be compared with other similar compounds, such as:
2-Bromo-2-methylbutanenitrile: Differing in the position of the bromine atom, which affects its reactivity and applications.
3-Bromo-3-methylbutanenitrile: Another positional isomer with distinct chemical properties and uses.
2-Chloro-3-methylbutanenitrile: A chloro analog with different reactivity due to the presence of chlorine instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
2-bromo-3-methylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c1-4(2)5(6)3-7/h4-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJERBFCIVSSJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306949 | |
Record name | 2-Bromo-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-57-1 | |
Record name | 2-Bromo-3-methylbutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25117-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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